![molecular formula C21H18N4O3S2 B2485077 N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide CAS No. 690960-01-1](/img/structure/B2485077.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader category of organic compounds that have been the subject of extensive research due to their potential applications in various fields, including pharmaceuticals. These molecules often contain multiple functional groups, including benzodioxol, thiazolo[2,3-c][1,2,4]triazol, and propanamide, which contribute to their complex behavior and reactivity.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting from base chemicals to achieve the desired complex molecule. For instance, compounds with similar structures have been synthesized by reactions involving amino acids and flurbiprofen derivatives, yielding high-purity products characterized by spectral data such as 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray crystallography. These methods provide detailed information about the arrangement of atoms, functional groups, and overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions between the functional groups present. For example, the thiazolo and triazole groups can participate in nucleophilic substitutions, cycloadditions, and other reactions that are fundamental in the synthesis of related molecules. These reactions are pivotal for modifying the compound's properties or for attaching it to other molecules or substrates (Elokhina et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's molecular structure. Techniques like X-ray crystallography reveal the crystalline structures and help in understanding the intermolecular forces that affect these properties (Facchinetti et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are determined by the functional groups present in the molecule. Studies on similar compounds focus on how these properties influence the compound's behavior in biological systems or in chemical reactions, contributing to a deeper understanding of its potential uses and limitations (Sharma et al., 2016).
Applications De Recherche Scientifique
Anticancer Activity
Derivatives of 1,2,4-triazole and thiazole, which share structural similarities with the specified compound, have been synthesized and evaluated for their anticancer effects. Studies have shown promising cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cell lines, without causing toxicity towards normal cell lines. These compounds have been found to inhibit matrix metalloproteinases (MMPs), which play a significant role in tumor progression, suggesting their potential as anticancer agents (Özdemir et al., 2017).
Antimicrobial Activity
Novel derivatives of N-(naphthalen-1-yl)propanamide, which is structurally related to the compound , have shown notable antimicrobial activities against a broad range of bacteria and fungi. Some of these derivatives exhibited antifungal activity comparable to ketoconazole and antibacterial activity at potency levels close to chloramphenicol against select bacterial strains (Evren et al., 2020).
Enzyme Inhibition
Research on thiazolo[3,2-b][1,2,4]triazoles and their analogs, which are structurally related to the specified compound, has demonstrated significant enzyme inhibitory activities, including inhibition of α-amylase. Such enzyme inhibitory activities suggest potential applications in managing conditions like Type II diabetes. These compounds showed comparable activity to standard drugs, indicating their therapeutic potential (Mor et al., 2022).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c26-19(22-11-14-6-7-17-18(10-14)28-13-27-17)8-9-29-20-23-24-21-25(20)16(12-30-21)15-4-2-1-3-5-15/h1-7,10,12H,8-9,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSXTLOZKIJTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
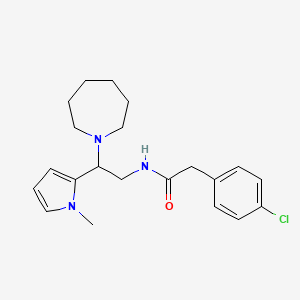

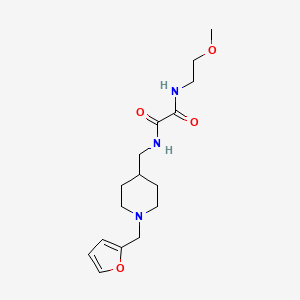
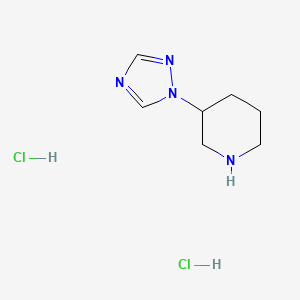
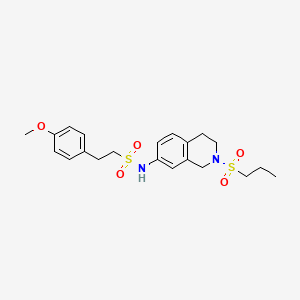

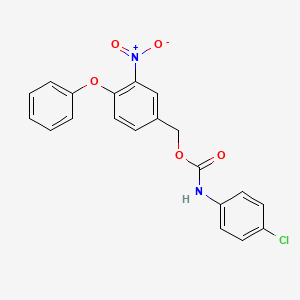
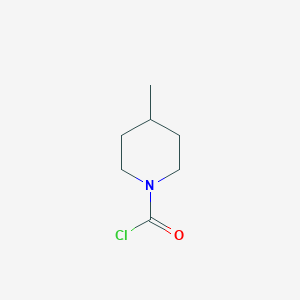
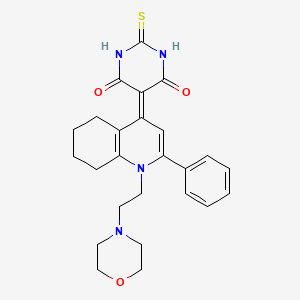
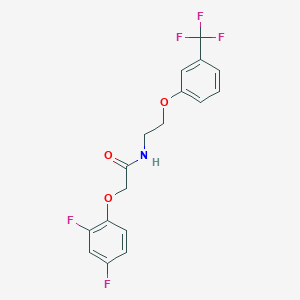
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)